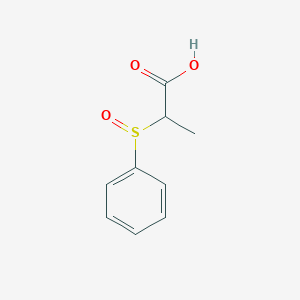

2-(Phenylsulfinyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

2-(benzenesulfinyl)propanoic acid |

InChI |

InChI=1S/C9H10O3S/c1-7(9(10)11)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) |

InChI Key |

AKFBEKJEDUGXEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)S(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfinyl Propanoic Acid and Its Derivatives

Asymmetric Synthesis Approaches to 2-(Phenylsulfinyl)propanoic Acid

The direct introduction of chirality at the sulfur atom is a principal strategy for the synthesis of this compound. This is typically achieved through the asymmetric oxidation of the corresponding sulfide (B99878), 2-(phenylthio)propanoic acid, or by employing substrates where chirality is already incorporated.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to directly produce one enantiomer of the target molecule in excess over the other. A prominent method for achieving this is the asymmetric oxidation of a prochiral sulfide. While specific literature detailing the direct enantioselective oxidation of 2-(phenylthio)propanoic acid is not abundant, the general principles of asymmetric sulfoxidation are well-established and can be applied.

One of the most effective methods involves the use of biocatalysts. For instance, various microorganisms are known to perform highly enantioselective oxidations of sulfides to sulfoxides. While not specifically documented for 2-(phenylthio)propanoic acid, organisms such as Corynebacterium equi have been successfully used for the asymmetric oxidation of other alkyl aryl sulfides, often yielding sulfoxides with high enantiomeric excess (ee).

Another approach utilizes chiral chemical oxidants. Modified Sharpless and Kagan-Sharpless conditions, employing titanium complexes with chiral ligands like diethyl tartrate (DET), have been widely used for the asymmetric oxidation of sulfides. These methods can provide good to excellent enantioselectivity for a range of substrates. The general reaction is depicted below:

Scheme 1: General Asymmetric Oxidation of a Thioether

Where Ar = Phenyl, R = -CH(CH₃)COOH, and * denotes a chiral center.

The success of these reactions is highly dependent on the substrate and the specific chiral catalyst and oxidant used.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. In the context of this compound, this can be achieved by starting with a chiral precursor that directs the stereochemical outcome of the sulfoxidation or a subsequent reaction.

For example, if the carboxylic acid moiety of 2-(phenylthio)propanoic acid is first esterified with a chiral alcohol, the resulting diastereomeric esters can be separated. Subsequent oxidation of the separated diastereomers would lead to diastereomeric sulfoxide (B87167) esters, which upon hydrolysis would yield the enantiomerically enriched this compound.

Alternatively, the diastereoselective alkylation of a chiral sulfinylacetate derivative can be employed. This involves the deprotonation of a chiral methyl phenylsulfinylacetate to form a carbanion, which is then alkylated with methyl iodide. The stereochemistry of the resulting this compound ester is controlled by the chiral sulfinyl group.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Design and Application of External Chiral Auxiliaries in Sulfoxide Formation

A common strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For the synthesis of chiral carboxylic acids, Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries. orgsyn.org

In a potential application to this compound, one could envision attaching a chiral auxiliary to 2-chloropropanoic acid. Subsequent nucleophilic substitution with thiophenol would yield a diastereomeric mixture of the thioether adducts. After separation, oxidation of the desired diastereomer to the sulfoxide, followed by cleavage of the auxiliary, would afford the target compound.

Diastereocontrol in Auxiliary-Guided Transformations to this compound

The effectiveness of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment that favors the approach of a reagent from one face of the molecule over the other. For instance, in the alkylation of an enolate derived from a propanoic acid amide of a chiral auxiliary, the bulky groups of the auxiliary can effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step.

While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principles are well-established for the synthesis of other chiral 2-substituted propanoic acids. The diastereomeric products can often be separated by chromatography or crystallization, and the auxiliary can be cleaved under mild conditions to yield the desired enantiomer of the acid.

Catalytic Asymmetric Synthesis Utilizing this compound Precursors

Catalytic asymmetric synthesis is a highly efficient approach that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A key strategy for the synthesis of chiral sulfoxides is the catalytic asymmetric oxidation of the corresponding sulfide. Various transition metal complexes with chiral ligands have been developed for this purpose. For example, vanadium, titanium, and manganese complexes with salen or binaphthyl-derived ligands have shown high efficacy in the asymmetric oxidation of sulfides using oxidants such as hydrogen peroxide or tert-butyl hydroperoxide.

The development of a catalytic enantioselective synthesis of this compound would likely involve the optimization of a known catalytic system for the specific substrate, 2-(phenylthio)propanoic acid or its ester. The choice of metal, ligand, oxidant, and reaction conditions would be crucial in achieving high yield and enantioselectivity.

Organocatalytic Systems for Asymmetric Sulfoxidation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. These systems often rely on the use of small, chiral organic molecules to induce enantioselectivity. While specific data on the organocatalytic asymmetric sulfoxidation of 2-(phenylthio)propanoic acid is not extensively documented in publicly available literature, general principles of organocatalytic sulfoxidation can be considered.

Typically, such systems would involve a chiral organic catalyst, an oxidant, and the sulfide substrate. The catalyst, often a chiral amine, alcohol, or acid, interacts with the oxidant or the substrate to create a chiral environment, directing the oxidation to one face of the sulfur atom. Hydrogen peroxide is a common and environmentally benign oxidant used in these reactions. The development of effective organocatalysts for the asymmetric oxidation of β-thioacids and their derivatives remains an active area of investigation.

Metal-Catalyzed Asymmetric Oxidations and Derivatizations of Sulfides to Sulfoxides

Metal-based catalysts, particularly those involving transition metals like titanium, vanadium, and iron, are well-established for their efficacy in asymmetric sulfoxidation reactions. These systems typically employ a chiral ligand that coordinates to the metal center, creating a chiral catalyst that can stereoselectively transfer an oxygen atom from an oxidant to the sulfide.

While specific research detailing the metal-catalyzed asymmetric oxidation of 2-(phenylthio)propanoic acid is limited, analogous reactions on similar substrates provide insight into potential synthetic strategies. For instance, chiral titanium complexes, often prepared in situ from a titanium source like titanium(IV) isopropoxide and a chiral diol ligand, have been successfully used for the asymmetric oxidation of various sulfides. Similarly, vanadium complexes with chiral Schiff base or hydroxamic acid ligands are known to catalyze the enantioselective oxidation of sulfides, often with high yields and enantiomeric excesses.

The general approach involves the coordination of the sulfide to the chiral metal-peroxo species, followed by the stereoselective transfer of an oxygen atom. The choice of the metal, chiral ligand, oxidant, and reaction conditions is crucial for achieving high enantioselectivity.

Table 1: Illustrative Examples of Metal-Catalyzed Asymmetric Sulfoxidation of Thioethers

| Catalyst System | Substrate | Oxidant | Solvent | Yield (%) | ee (%) |

| Ti(OiPr)₄ / (+)-DET | Methyl phenyl sulfide | t-BuOOH | Toluene | 92 | >95 |

| Vanadyl acetylacetonate (B107027) / Chiral Schiff base | Thioanisole | H₂O₂ | Dichloromethane | 85 | 90 |

| Iron(II) chloride / Chiral Pyridine-bis(oxazoline) | Benzyl phenyl sulfide | H₂O₂ | Methanol | 78 | 88 |

| Note: This table presents data for analogous reactions and is intended to be illustrative of the potential of these catalytic systems. Specific data for the synthesis of this compound is not available. |

Development of Novel Synthetic Routes and Methodologies for this compound

The pursuit of more efficient, selective, and sustainable methods for the synthesis of chiral sulfoxides like this compound is an ongoing endeavor. Novel synthetic routes may explore alternative strategies beyond the direct oxidation of the corresponding sulfide.

One potential avenue is the use of biocatalysis. Enzymes, such as monooxygenases or peroxidases, can exhibit exquisite chemo-, regio-, and stereoselectivity. The use of whole-cell systems or isolated enzymes for the asymmetric oxidation of 2-(phenylthio)propanoic acid could offer a green and highly efficient route to the desired enantiomerically pure sulfoxide.

Another approach could involve the synthesis of a racemic mixture of this compound followed by a kinetic resolution. This could be achieved through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched sulfoxide.

Furthermore, the development of novel catalytic systems, including new organocatalysts and metal-ligand complexes, remains a key focus. The design of catalysts with tailored steric and electronic properties can lead to improved enantioselectivity and broader substrate scope, potentially enabling the efficient synthesis of this compound and its derivatives.

Mechanistic Investigations and Theoretical Studies of 2 Phenylsulfinyl Propanoic Acid Transformations

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of 2-(phenylsulfinyl)propanoic acid. This section explores the proposed mechanisms for its formation and the detailed studies on its reactivity and transformations.

Mechanistic Hypotheses for the Formation of this compound

The formation of this compound can be envisioned through several synthetic routes, each with its own mechanistic implications. A primary method involves the oxidation of the corresponding sulfide (B99878), 2-(phenylthio)propanoic acid. This oxidation is often achieved using a variety of oxidizing agents, and the mechanism can proceed through different pathways depending on the chosen reagent.

Another significant avenue for the formation of related sulfoxides involves the reaction of in situ generated sulfenate anions with appropriate electrophiles. mdpi.com For instance, β-sulfinyl esters can serve as precursors to sulfenate anions, which then react with various electrophiles to form sulfoxides. mdpi.com This method has proven effective for the synthesis of chiral sulfoxides with high enantiomeric excess. mdpi.com The general mechanism involves the base-mediated formation of a sulfenate anion from a β-sulfinyl ester, followed by a nucleophilic attack on an electrophile.

Furthermore, the generation of sulfinyl radicals from precursors like sulfinyl sulfones and their subsequent reaction with unsaturated hydrocarbons presents a modern approach to forming C-S(O) bonds. nih.gov These reactions are proposed to proceed via a dual radical addition/radical coupling mechanism. nih.gov

Studies on Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is dominated by the sulfinyl group, which can participate in a variety of transformations. Studies on analogous sulfinyl compounds have revealed several key reaction pathways.

One important transformation is the Pummerer rearrangement, which typically occurs upon treatment of a sulfoxide (B87167) with an activating agent like acetic anhydride. This reaction involves the formation of a sulfonium (B1226848) ion intermediate, which then undergoes elimination to form an α-acyloxy sulfide.

The sulfinyl group can also undergo thermal elimination via a syn-elimination mechanism, known as the Cope elimination of sulfoxides. This process involves a five-membered cyclic transition state and leads to the formation of an alkene and a sulfenic acid.

Furthermore, the sulfinyl group can be reduced back to the sulfide or oxidized to the corresponding sulfone. The choice of reducing or oxidizing agent dictates the reaction outcome. For example, samarium(II) iodide has been used for the desulfination of related compounds. nih.gov

The sulfinyl group can also react with strong nucleophiles. For example, nucleophilic addition/elimination reactions have been observed with amines, azides, and alkoxides in related systems. nih.gov In some cases, these reactions proceed with an inversion of stereochemistry at the double bond when applicable. nih.gov

Computational Chemistry Applications in Understanding this compound Reactivity

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally. nih.gov For sulfinyl-containing compounds, theoretical studies provide valuable insights into reaction energetics, transition state geometries, and the electronic factors governing reactivity.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) has been widely applied to study the mechanisms of reactions involving sulfoxides and related compounds. nih.govnih.gov DFT calculations can provide accurate information about the geometries of reactants, intermediates, and transition states, as well as their relative energies. This allows for the determination of activation barriers and reaction enthalpies, which are crucial for understanding reaction feasibility and selectivity.

For instance, DFT calculations have been employed to investigate the interactions between sulfinic acids and silanol (B1196071) groups in reversed-phase liquid chromatography, revealing that differential interactions with vicinal silanol pairs play a significant role in peak tailing. nih.gov In the context of the formation of sulfoxides, DFT studies can help to elucidate the nature of the reactive intermediates, such as the O,C-diprotonated forms of starting materials in superacid-catalyzed reactions. nih.gov

Table 1: Representative DFT-Calculated Parameters for Related Sulfinyl Compound Reactions

| Reaction Type | System Studied | Computational Method | Key Finding |

| Silanophilic Interaction | Sulfinic acid on C18 column | DFT | Differential interaction with vicinal silanol pairs is a major factor in peak tailing. nih.gov |

| Hydroarylation | 3-(furan-2-yl)propenoic acid | DFT | O,C-diprotonated forms are the reactive electrophilic species. nih.gov |

Potential Energy Surface (PES) Analysis of Chemical Transformations Involving Sulfinyl Centers

Potential Energy Surface (PES) analysis is a powerful computational technique for mapping the energy of a system as a function of its geometry. By constructing a PES, chemists can visualize the entire landscape of a chemical reaction, identifying all possible intermediates and transition states connecting them.

For transformations involving sulfinyl centers, PES analysis can reveal the lowest energy pathways and identify potential side reactions. For example, in the study of sulfonylureas, which contain a related sulfonyl group, 2D-PES analysis has been used to understand the conformational preferences and the energy barriers associated with conformational changes. researchgate.net Such analyses can be critical in understanding how the conformation of the sulfinyl group in this compound might influence its reactivity. The analysis of the PES can reveal the most stable conformations and the transition states connecting them, providing a detailed picture of the reaction dynamics. researchgate.net

Molecular Dynamics Simulations for Insights into Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering a dynamic perspective on reaction pathways. nih.gov By simulating the motion of atoms over time, MD can provide insights into the role of solvent, temperature, and conformational flexibility on the course of a reaction.

Quantum Chemical Calculations for Reaction Prediction and Catalyst Design

Quantum chemical calculations are a powerful tool for predicting reaction outcomes and designing effective catalysts by modeling reaction pathways and transition states. For a molecule like this compound, such calculations could elucidate the stereoelectronics of its transformations.

In the absence of specific studies on this compound, we can extrapolate from general studies on sulfoxide elimination and rearrangement reactions. Theoretical models, often employing Density Functional Theory (DFT), are used to calculate the activation energies for various potential reaction pathways. For instance, in a thermal elimination reaction, calculations would focus on the energy barrier of the five-membered cyclic transition state.

Table 1: Hypothetical Computational Data for Key Transformations of a Generic Aryl Propanoic Sulfoxide

| Transformation | Computational Method | Calculated Parameter | Hypothetical Value |

| syn-Elimination | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | 25-35 |

| Pummerer Rearrangement | MP2/6-311+G** | Transition State Energy (kcal/mol) | 30-40 |

| Reduction to Sulfide | CCSD(T) | Reaction Enthalpy (kcal/mol) | -15 to -25 |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be determined through quantum chemical calculations. It does not represent experimental or calculated values for this compound.

Catalyst design for reactions involving this compound would likely focus on Lewis acids or specific transition metal complexes to lower the activation energy of desired transformations, such as asymmetric synthesis applications. Quantum chemical modeling would be instrumental in identifying catalyst-substrate interactions and predicting enantioselectivity.

Kinetic Analysis in Mechanistic Investigations of this compound Reactions

Kinetic analysis is crucial for understanding the mechanism of a chemical reaction by providing information about the reaction rate and its dependence on various factors such as reactant concentrations and temperature. For the transformations of this compound, kinetic studies would help to distinguish between different possible mechanistic pathways.

For example, a kinetic study of the thermal elimination of this compound would involve monitoring the disappearance of the reactant or the appearance of the product over time at various temperatures. The data obtained would be used to determine the rate law and the activation parameters (enthalpy and entropy of activation). A first-order rate law would be consistent with a unimolecular Ei mechanism.

Table 2: Illustrative Kinetic Data for a Postulated Thermal Elimination of an Aryl Propanoic Sulfoxide

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 400 | 1.5 x 10⁻⁵ |

| 410 | 3.1 x 10⁻⁵ |

| 420 | 6.2 x 10⁻⁵ |

| 430 | 1.2 x 10⁻⁴ |

Note: This table presents illustrative kinetic data that would be obtained from experimental measurements. The values are not specific to this compound.

By applying the Arrhenius or Eyring equation to such data, one could calculate the activation energy and other thermodynamic parameters, providing deeper insight into the transition state of the reaction. Isotope labeling studies, such as replacing the α-proton with deuterium, would also be a key component of the kinetic analysis to probe the nature of bond-breaking in the rate-determining step.

Stereochemical Control and Chirality in 2 Phenylsulfinyl Propanoic Acid Chemistry

Strategies for Enantiopurity and Enantioselectivity Control in Syntheses of 2-(Phenylsulfinyl)propanoic Acid

Achieving high enantiopurity in the synthesis of this compound is paramount for its use as a chiral building block. The primary strategies revolve around two main approaches: the resolution of a racemic mixture and direct enantioselective synthesis.

One of the most common methods for obtaining enantiomerically pure forms of chiral acids is through classical resolution . This involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. For instance, a similar approach is employed for the resolution of 2-arylpropanoic acids, where a chiral base is used to separate the enantiomers. A patent describes a method for the chiral resolution of a cyclopropanecarboxylic acid derivative using chiral bases like quinine (B1679958) or (R)-1-cyclohexylethan-1-amine to form diastereomeric salts that can be separated. google.com A similar strategy could be applied to this compound.

Another example is the resolution of (±)-2-(3-benzoyl)phenylpropionic acid, where the use of a chiral amine leads to the formation of diastereomeric salts, allowing for the isolation of the desired enantiomer. google.com The efficiency of such a resolution process can be influenced by the choice of solvent and the specific chiral resolving agent used.

A second major strategy is enantioselective synthesis , which aims to directly produce one enantiomer in excess. While specific examples for this compound are not extensively detailed in readily available literature, analogous syntheses of other chiral propanoic acids provide insight into potential methods. For example, the enantioselective synthesis of (S)-2-chloropropionic acid has been achieved with high chiral purity (99.36% e.e.) through a resolution process involving a chiral N-benzyl-phenylethylamine. google.com

The table below summarizes the key strategies and typical outcomes for achieving enantiopurity in compounds analogous to this compound.

| Strategy | Description | Example Compound | Typical Outcome |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | (±)-2-(3-benzoyl)phenylpropionic acid | Separation of enantiomers, often with high optical purity. google.com |

| Enzymatic Resolution | Use of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for their separation. | Racemic ketoprofen (B1673614) ester | Production of (S)-ketoprofen with high enantiomeric excess (ee). researchgate.net |

| Asymmetric Synthesis | Direct synthesis of one enantiomer using chiral catalysts or auxiliaries. | (S)-Ibuprofen and (S)-Ketoprofen | High enantiomeric excess achieved through methods like Sharpless epoxidation. researchgate.net |

Diastereoselectivity in Synthetic Reactions Involving this compound Derivatives

Once enantiopure this compound is obtained, its derivatives can be used in reactions where the existing stereocenter at the sulfur atom influences the creation of new stereocenters. This control of diastereoselectivity is a cornerstone of its utility in asymmetric synthesis. The sulfinyl group can act as a powerful chiral auxiliary, directing the approach of reagents to a prochiral center within the molecule.

Reactions of enolates derived from esters of this compound are expected to exhibit high diastereoselectivity. The steric bulk and the electronic nature of the phenylsulfinyl group can create a facial bias, leading to the preferential formation of one diastereomer upon reaction with an electrophile.

While specific studies on this compound derivatives are not abundant, the principles of diastereoselectivity are well-illustrated in related systems. For example, in the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives through a Michael addition, high diastereoselectivity was observed when the reaction mixtures crystallized, allowing for the isolation of the major diastereoisomer. mdpi.com This highlights how reaction conditions can significantly impact the diastereomeric outcome.

In another instance, the synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids was achieved via a highly diastereoselective tandem aza-Michael addition, followed by a crystallization-induced diastereomer transformation (CIDT), affording the desired diastereomer in high purity. mdpi.com

The following table presents examples of diastereoselective reactions in related systems, which can be extrapolated to predict the behavior of this compound derivatives.

| Reaction Type | Substrate/Reagent System | Key Factor for Diastereoselectivity | Observed Outcome |

| Michael Addition | Aminoacetonitrile with arylmethyleneacetophenones | Crystallization of the reaction mixture | High diastereoselectivity, isolation of the main diastereoisomer. mdpi.com |

| Aza-Michael Addition | N-chloroacetyl aroylalanines | Tandem reaction and crystallization-induced diastereomer transformation (CIDT) | Highly diastereoselective synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. mdpi.com |

| [2+2] Cycloaddition | Acyl ketenes with imines | Chiral auxiliary on the ketene (B1206846) or imine | Formation of β-lactams with controlled diastereoselectivity. |

| Wolff Rearrangement | Chiral diazotetramic acids | Intramolecular reaction with a defined stereocenter | Exclusive formation of trans-diastereomeric β-lactams. |

Chiral Induction Mechanisms in Derivatization and Transformation Reactions of Sulfinyl Moieties

The sulfinyl group in this compound and its derivatives is the primary source of chiral induction in their reactions. Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature within the substrate, reagent, or catalyst. wikipedia.org In the case of this compound derivatives, this is an example of internal asymmetric induction, where a chiral center is covalently bonded to the reactive center. wikipedia.org

The mechanism of chiral induction by the sulfinyl group can be attributed to a combination of steric and electronic effects. The lone pair of electrons on the sulfur atom and the three different substituents (the phenyl group, the oxygen atom, and the carbon backbone) create a sterically and electronically differentiated environment around the reactive site.

For instance, in the alkylation of an enolate derived from an ester of this compound, the bulky phenylsulfinyl group would be expected to block one face of the enolate. An incoming electrophile would then preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. Chelation control can also play a role, where a metal cation can coordinate to the sulfinyl oxygen and another heteroatom in the molecule, creating a rigid cyclic transition state that dictates the stereochemical outcome.

The use of chiral auxiliaries is a common strategy to achieve asymmetric induction. wikipedia.org In this context, the this compound moiety itself acts as a chiral auxiliary that can be later removed after inducing the desired stereochemistry in a new part of the molecule.

Configurational Stability Studies of this compound in Different Reaction Environments

The configurational stability of the stereocenter at the sulfur atom is crucial for the reliable application of this compound in asymmetric synthesis. Racemization, the process by which an enantiomerically pure substance is converted into a racemic mixture, can occur under certain reaction conditions, diminishing the stereochemical integrity of the system.

For sulfoxides, racemization can occur through pyramidal inversion at the sulfur atom or through mechanisms involving achiral intermediates. The energy barrier to pyramidal inversion is generally high for sulfoxides, making them configurationally stable at room temperature. However, elevated temperatures or the presence of certain reagents can facilitate racemization.

A patent for the racemization of 2-(3-benzoyl)phenylpropionic acid, a structurally related compound, discloses that heating the compound with a base to temperatures between 100 and 200 °C can lead to efficient racemization. google.com This suggests that basic conditions and high temperatures could potentially compromise the configurational stability of this compound.

Conversely, synthetic procedures are often designed to be "racemization-free." For example, in the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers, the choice of coupling reagents was critical to avoid racemization at the chiral α-carbon. nih.gov This highlights the importance of carefully selecting reaction conditions to preserve the stereochemical purity of chiral molecules.

Studies on the configurational stability of chiral lithiated allylic α-sulfonyl carbanions, which also feature a chiral center adjacent to a sulfur-containing group, have shown that the structure and stability of the chiral carbanion are influenced by factors such as the solvent and the presence of coordinating ligands. researchgate.net While sulfonyl and sulfinyl groups have different electronic properties, these studies underscore the complex interplay of factors that can affect the configurational stability of chiral sulfur compounds.

The table below outlines factors that can influence the configurational stability of chiral centers, which are relevant to consider for this compound.

| Factor | Influence on Configurational Stability | Example/Observation |

| Temperature | Increased temperature can provide the energy needed to overcome the barrier for pyramidal inversion or other racemization pathways. | Heating 2-(3-benzoyl)phenylpropionic acid with a base at 100-200 °C leads to racemization. google.com |

| pH (Base/Acid) | Strong bases can deprotonate the α-carbon, potentially leading to a planar, achiral enolate intermediate that can reprotonate to form a racemic mixture. Strong acids can also catalyze racemization in some cases. | Racemization of 2-(3-benzoyl)phenylpropionic acid is facilitated by heating with a base. google.com |

| Reagents | Certain coupling reagents or reaction intermediates can increase the acidity of the α-proton, making it more susceptible to racemization. | The use of specific coupling reagents in peptide synthesis can be crucial to prevent racemization. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of chiral intermediates and transition states. | The structure and stability of chiral lithiated carbanions are dependent on the solvent environment. researchgate.net |

Advanced Applications of 2 Phenylsulfinyl Propanoic Acid in Organic Synthesis Research

Utilization as a Chiral Synthon and Building Block in Complex Molecule Construction

2-(Phenylsulfinyl)propanoic acid serves as a valuable chiral synthon, a building block that incorporates a pre-existing stereocenter into a target molecule, thereby guiding the stereochemical outcome of subsequent reactions. The sulfinyl group, being a potent chiral auxiliary, can direct stereoselective transformations at adjacent or remote positions. scielo.org.mxnih.gov This approach is particularly advantageous in the synthesis of complex, enantiomerically pure molecules, where the precise control of stereochemistry is paramount. researchgate.netmdpi.commdpi.com

The utility of chiral auxiliaries lies in their ability to be temporarily incorporated into a substrate, direct a stereoselective reaction, and then be removed. scielo.org.mxnih.gov In the context of this compound, the carboxylic acid moiety provides a convenient handle for attachment to various molecules. Once attached, the bulky and stereoelectronically defined phenylsulfinyl group effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered side, thus inducing high levels of diastereoselectivity.

While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not prominently featured in publicly available research, the principles of using analogous chiral sulfoxide (B87167) auxiliaries are well-established. scielo.org.mx For instance, the related N-tert-butanesulfinamide, introduced by Ellman, has seen widespread application in the asymmetric synthesis of chiral amines, which are crucial components of many biologically active compounds. nih.gov The underlying principle of stereochemical control exerted by the chiral sulfur center is directly transferable to the potential applications of this compound.

Role as a Precursor in the Synthesis of Advanced Organic Intermediates

The structural features of this compound make it an excellent precursor for the synthesis of various advanced organic intermediates. The carboxylic acid can be readily converted into a range of functional groups, such as esters, amides, and alcohols, while the sulfinyl group can be manipulated to introduce further complexity. mdpi.com

One significant application of related chiral sulfinyl compounds is in the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov For example, enantiopure sulfinimines, which can be conceptually derived from sulfinyl compounds, are key intermediates in the synthesis of piperidines and other N-heterocycles. nih.gov The addition of nucleophiles to these sulfinimines proceeds with high stereocontrol, dictated by the chiral sulfinyl group. nih.gov Although direct routes from this compound to such intermediates are not extensively documented, its potential as a starting material is clear. Conversion of the carboxylic acid to an appropriate functional group would allow for the application of established sulfinyl-directed methodologies.

Furthermore, the phenylsulfinyl group itself can be a precursor to other functionalities. For example, oxidation of the sulfoxide to a sulfone, followed by elimination, can introduce a double bond. Conversely, reduction of the sulfoxide can yield a sulfide (B99878). These transformations allow for the conversion of the initial chiral information into different structural motifs within the target intermediate.

Investigation of this compound Derivatives as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. researchgate.netmdpi.com Chiral ligands coordinate to a metal center, creating a chiral environment that biases the catalytic transformation to produce one enantiomer of the product preferentially. Given its inherent chirality and functional handles, derivatives of this compound are attractive candidates for investigation as chiral ligands.

The combination of a "hard" oxygen or nitrogen donor from the propanoic acid moiety (or its amide/ester derivatives) and a "soft" sulfur donor from the sulfinyl group makes these potential ligands hemilabile. This property can be advantageous in catalysis, allowing for flexible coordination to the metal center during the catalytic cycle. mdpi.com

While the literature does not currently contain specific examples of ligands directly synthesized from this compound and their application in asymmetric catalysis, the design principles are well-supported by extensive research on other chiral sulfur-containing ligands. researchgate.net For instance, chiral sulfur-olefin hybrid ligands have proven highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. researchgate.netrsc.org Similarly, novel P,N-sulfinyl imine ligands have shown high enantioselectivity in palladium-catalyzed allylic alkylation. researchgate.net These successes suggest that ligands derived from this compound, incorporating phosphorus or other donor atoms, could be promising candidates for a variety of asymmetric transformations.

Table 1: Examples of Chiral Sulfur-Containing Ligands in Asymmetric Catalysis

| Ligand Type | Catalytic Reaction | Metal | Reference |

| Sulfur-Olefin Hybrid | Asymmetric 1,4-Addition | Rhodium | researchgate.netrsc.org |

| P,N-Sulfinyl Imine | Asymmetric Allylic Alkylation | Palladium | researchgate.net |

| C2-Symmetric Bis(oxazolinyl)thiophene | Friedel-Crafts Alkylation | Copper | researchgate.net |

Development of New Synthetic Methodologies Facilitated by the this compound Scaffold

The unique reactivity of the this compound scaffold can facilitate the development of new synthetic methodologies. The sulfoxide group can act as a leaving group in elimination reactions or participate in scielo.org.mxresearchgate.net-sigmatropic rearrangements, opening up pathways to novel molecular architectures. researchgate.net

A notable example of a synthetic methodology enabled by a related scaffold is the use of 2-(phenylsulfinyl)acetamide (B1254668) in the synthesis of 2-pyridones. researchgate.net This protocol involves a 1,4-addition of the acetamide (B32628) to an α,β-unsaturated ketone, followed by cyclization and elimination of the phenylsulfinyl group. researchgate.net This strategy provides an efficient route to a diverse range of 2-pyridone derivatives from readily available starting materials. researchgate.net The underlying principle of using the sulfinyl group to facilitate a key bond-forming and subsequent elimination step could be readily adapted to methodologies starting from this compound.

Furthermore, the stereogenic sulfur center can be used to control the stereochemistry of cyclization reactions. The fixed spatial orientation of the substituents around the sulfur atom can direct the formation of cyclic products with high diastereoselectivity. The development of such stereoselective cyclization reactions is a significant goal in organic synthesis, providing access to complex cyclic structures from acyclic precursors.

Methodological Advancements and Future Research Directions in 2 Phenylsulfinyl Propanoic Acid Studies

Integration of Experimental and Computational Methodologies for Mechanistic Elucidation

A comprehensive understanding of the reaction mechanisms involving 2-(phenylsulfinyl)propanoic acid is crucial for optimizing existing synthetic protocols and designing new transformations. The modern approach to mechanistic elucidation relies on the powerful synergy between experimental studies and computational chemistry. While experimental data provide tangible evidence of a reaction's course, computational models can offer detailed insights into transient species and transition states that are often impossible to observe directly.

Experimental techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring provide critical data on reaction rates, intermediates, and the roles of various reagents. For instance, mechanistic investigations into the use of sulfoxides in carbohydrate chemistry have employed such strategies to differentiate between multiple proposed reaction pathways. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling reaction profiles. DFT calculations can be used to determine the geometries and energies of reactants, intermediates, and transition states, thereby corroborating or challenging experimentally derived hypotheses. mdpi.com For example, DFT studies have been used to probe the interactions between sulfinyl groups and other molecules, such as the hydrogen bonding between the sulfinyl oxygen of sulfonated zinc phthalocyanine (B1677752) and the amino groups of meta-phenylenediamine. mdpi.com Similarly, computational investigations have supported the proposed intermediacy of sulfinyl nitrenes in the synthesis of sulfoximines. acs.org

The application of these integrated methodologies to this compound could illuminate key aspects of its chemistry, such as the mechanism of its asymmetric synthesis or its mode of action as a chiral auxiliary in carbon-carbon bond formation. rsc.org

Table 1: Methodologies for Mechanistic Elucidation of Sulfoxide (B87167) Reactions

| Methodology | Type | Application in Sulfoxide Chemistry | Potential Relevance for this compound |

| Kinetic Studies | Experimental | Determining rate laws and the influence of reactant concentrations to infer the composition of the transition state. | Elucidating the mechanism of its formation or its role in a catalyzed reaction. |

| Isotopic Labeling | Experimental | Tracing the path of atoms throughout a reaction to identify bond-forming and bond-breaking steps. | Confirming the mechanism of oxygen transfer during its synthesis via sulfide (B99878) oxidation. |

| In-Situ Spectroscopy (NMR, IR) | Experimental | Observing the formation and decay of reaction intermediates in real-time. nih.gov | Identifying transient species when used as a chiral auxiliary or ligand. |

| Density Functional Theory (DFT) | Computational | Calculating reaction energy profiles, transition state structures, and molecular orbital interactions. mdpi.com | Modeling the transition states in its asymmetric synthesis to understand the origin of stereoselectivity. |

| Molecular Dynamics (MD) | Computational | Simulating the dynamic behavior of molecules in solution to understand solvent effects and conformational preferences. | Analyzing its conformational dynamics and interactions when acting as a chiral ligand in a catalytic complex. |

High-Throughput Screening Approaches in Reaction Development for Sulfinyl Compounds

The discovery of new reactions and the optimization of existing ones have been revolutionized by high-throughput screening (HTS) techniques. scienceintheclassroom.org These methods allow for the rapid and parallel testing of large numbers of catalysts, reagents, and reaction conditions, dramatically accelerating the development process. sigmaaldrich.comacs.org For sulfinyl compounds, the development of efficient HTS assays is crucial for discovering novel biocatalysts and chemocatalysts for their enantioselective synthesis. nih.gov

Several HTS methods have been specifically developed for the detection of sulfoxides, which is a key step in screening for successful oxidation reactions. nih.govnih.gov These methods are often designed to be simple, inexpensive, and adaptable to microtiter plate formats, making them suitable for screening large libraries of catalysts, such as enzyme mutants. researchgate.net

Key HTS methods for sulfoxide detection include:

Fluorescence-Based Detection: One method utilizes the acid-activated fluorescence of omeprazole, which can be adapted for HTS of bacterial libraries in 96-well plates. nih.gov

Iodine-Based Colorimetric Assay: This method is based on the reduction of sulfoxides to sulfides, which is coupled to the release and measurement of iodine. The availability of solvent-resistant microtiter plates has enabled its use in a high-throughput format. nih.govnih.gov

Enzyme Inhibition Assay: A method involving the selective inhibition of horse liver alcohol dehydrogenase has been used to rapidly screen for highly active and enantioselective enzyme variants for the oxidation of sulfides. nih.gov

Colorimetric Back-Titration: This approach relies on the colorimetric detection of adrenochrome (B1665551) in a back-titration procedure that measures the concentration of the periodate-sensitive sulfide. However, its sensitivity can be low in whole-cell screening formats. nih.govnih.gov

These HTS approaches are invaluable for advancing the synthesis of sulfinyl compounds like this compound, particularly in the context of developing efficient biocatalytic routes to enantiopure forms.

Table 2: High-Throughput Screening Methods for Sulfoxide Production

| Method | Principle | Throughput | Key Features | Reference |

| Omeprazole Fluorescence | Acid-catalyzed rearrangement of a sulfoxide to a fluorescent species. | High | Adaptable to liquid handling systems; high signal can be an issue with certain media. | nih.gov |

| Iodine Release | Reduction of sulfoxide to sulfide, coupled to iodine release and measurement. | High | Adaptable to solvent-resistant microtiter plates. | nih.govnih.gov |

| HLADH Inhibition | Selective inhibition of horse liver alcohol dehydrogenase by the sulfoxide product. | High | Allows for rapid screening of active and enantioselective variants. | nih.gov |

| Adrenochrome Detection | Back-titration procedure measuring the concentration of the unreacted sulfide. | Moderate | Simple and inexpensive, but may have low sensitivity for whole-cell screening. | nih.govnih.gov |

Emerging Concepts in Asymmetric Catalysis Relevant to Sulfoxide Chemistry

The synthesis of enantiomerically pure sulfoxides is a central theme in modern asymmetric catalysis, driven by their importance as chiral building blocks and auxiliaries. rsc.orgrsc.org The development of catalytic asymmetric oxidation of prochiral sulfides represents the most direct and atom-economical approach to chiral sulfoxides like this compound. wiley-vch.deresearchgate.net Research in this area is continually evolving, with several emerging concepts pushing the boundaries of efficiency and selectivity.

Advanced Metal-Catalyzed Oxidation: While titanium and vanadium-based systems for asymmetric sulfide oxidation are well-established, ongoing research seeks new metal catalysts (e.g., iron, copper, manganese) that are more sustainable and offer different reactivity profiles. researchgate.net The design of novel chiral ligands that can effectively control the stereochemical outcome at the metal center remains a primary focus.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric sulfide oxidation has gained traction as an alternative to metal-based systems. Chiral oxaziridines, for example, can serve as stoichiometric chiral oxidants. wiley-vch.de The development of truly catalytic cycles using organic molecules is an active area of investigation.

Biocatalysis: The use of isolated enzymes or whole-cell systems for the enantioselective oxidation of sulfides is a rapidly growing field. researchgate.net Flavin-containing monooxygenases are one class of enzymes that have shown promise in catalyzing these transformations with high enantioselectivity. researchgate.net HTS methods are critical for the discovery and directed evolution of these biocatalysts. nih.gov

Chiral Sulfoxide Ligands: An intriguing concept is the use of chiral sulfoxides themselves as ligands in transition-metal catalysis. nih.gov The sulfur atom's chirality, in close proximity to the metal center, can induce high levels of asymmetry in a variety of transformations. This duality, where a sulfoxide can be both a synthetic target and a tool for synthesis, opens up new possibilities in catalyst design.

Synthesis of Related Chiral Sulfur Scaffolds: Research has expanded beyond sulfoxides to the asymmetric synthesis of related sulfur-containing functional groups with stereogenic centers. This includes the development of methods for synthesizing chiral sulfoximines and sulfonimidamides, often using sulfoxides as precursors. acs.orgnih.gov For instance, hypervalent iodine reagents can mediate the transfer of an "NH" group to a sulfoxide to form a sulfoximine. nih.gov Similarly, the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by organocatalysts, provides access to enantioenriched sulfinate esters, which are versatile intermediates. ntu.edu.sgnih.gov

These emerging concepts provide a powerful and expanding toolkit for the synthesis of chiral this compound and for exploring its applications in asymmetric synthesis.

Future Directions in Synthetic and Mechanistic Research on this compound

The future of research on this compound will likely be shaped by broader trends in organic synthesis, including the drive for sustainability, efficiency, and molecular complexity. Building upon current advancements, several key research directions can be envisioned.

First, the development of highly efficient, scalable, and enantioselective synthetic routes to this compound will remain a priority. This will involve leveraging emerging catalytic systems, including novel biocatalysts discovered through HTS and advanced organometallic or organocatalytic methods. nih.govresearchgate.net The goal will be to move beyond classical stoichiometric approaches, such as the Andersen method, towards more atom-economical catalytic protocols.

Second, a deeper mechanistic understanding will be crucial for unlocking the full potential of this molecule. The integrated application of advanced spectroscopic techniques and high-level computational modeling will be essential. nih.gov Future studies could focus on precisely mapping the transition states when this compound or its derivatives act as chiral auxiliaries or ligands, allowing for the rational design of more effective stereodirecting groups.

Third, there is significant potential in using this compound as a versatile building block for more complex and functionally diverse chiral molecules. The sulfinyl group can be a synthetic handle for further transformations. For example, methodologies for converting sulfoxides into sulfoximines or for cleaving the carbon-sulfur bond after a stereoselective reaction could be applied to create novel chiral products. nih.gov Research into the reactivity of the propanoic acid side chain in concert with the chiral sulfoxide will open new synthetic avenues.

Finally, exploring novel applications for this compound and its derivatives is a promising frontier. This could include its use as a chiral ligand in new types of asymmetric reactions, its incorporation into functional materials, or the investigation of its biological properties, inspired by the prevalence of sulfoxides in pharmaceuticals. wiley-vch.de The development of synthetic methods starting from related structures, such as β-sulfinyl esters, could also provide new pathways to this and other valuable chiral sulfoxides. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.